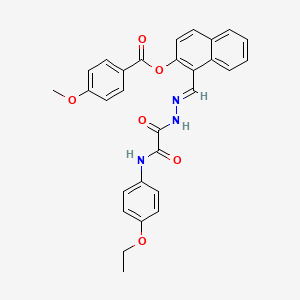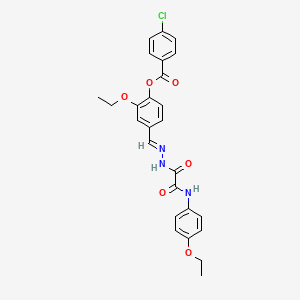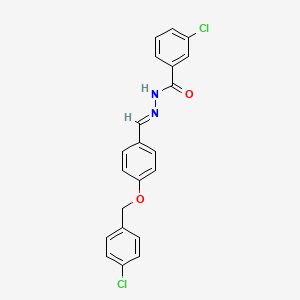
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Benciloxi)-2-metilbenzoil)-3-hidroxi-1-(2-metoxietil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona es un compuesto orgánico complejo con una estructura única que incluye un grupo benciloxi, un grupo metilbenzoil, un grupo hidroxilo, un grupo metoxietil y un grupo piridinilo. Este compuesto es de interés en varios campos de la investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
La síntesis de 4-(4-(Benciloxi)-2-metilbenzoil)-3-hidroxi-1-(2-metoxietil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicasLos métodos de producción industrial pueden implicar la optimización de estos pasos para obtener mayores rendimientos y pureza, a menudo utilizando catalizadores y entornos de reacción controlados .
Análisis De Reacciones Químicas
Este compuesto puede sufrir varios tipos de reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo puede oxidarse a una cetona o un aldehído utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los grupos carbonilo pueden reducirse a alcoholes utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El grupo benciloxi puede sustituirse por otros grupos mediante reacciones de sustitución nucleófila.
Adición: Los dobles enlaces en el anillo de pirrol pueden participar en reacciones de adición con halógenos o hidrógeno
Aplicaciones Científicas De Investigación
4-(4-(Benciloxi)-2-metilbenzoil)-3-hidroxi-1-(2-metoxietil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: La estructura del compuesto le permite interactuar con diversos objetivos biológicos, lo que lo hace útil para estudiar la inhibición de enzimas y la unión a receptores.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades químicas específicas
Mecanismo De Acción
El mecanismo de acción de 4-(4-(Benciloxi)-2-metilbenzoil)-3-hidroxi-1-(2-metoxietil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede unirse a los sitios activos de las enzimas, inhibiendo su actividad, o interactuar con los receptores, modulando sus vías de señalización. Estas interacciones están mediadas por los grupos funcionales del compuesto, que forman enlaces de hidrógeno, interacciones hidrofóbicas y fuerzas de van der Waals con las moléculas diana .
Comparación Con Compuestos Similares
Compuestos similares a 4-(4-(Benciloxi)-2-metilbenzoil)-3-hidroxi-1-(2-metoxietil)-5-(piridin-4-il)-1H-pirrol-2(5H)-ona incluyen otros derivados de pirrol con diferentes sustituyentes. Estos compuestos pueden tener actividades biológicas similares, pero difieren en su potencia, selectividad y propiedades farmacocinéticas. Algunos ejemplos son:
- Derivados de 1H-pirrolo[2,3-b]piridina
- Pirrol-2-carboxilatos
- Benzoilpirroles .
Propiedades
Número CAS |
487022-17-3 |
|---|---|
Fórmula molecular |
C27H26N2O5 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H26N2O5/c1-18-16-21(34-17-19-6-4-3-5-7-19)8-9-22(18)25(30)23-24(20-10-12-28-13-11-20)29(14-15-33-2)27(32)26(23)31/h3-13,16,24,30H,14-15,17H2,1-2H3/b25-23+ |
Clave InChI |
SUHBSUXGBLCMIV-WJTDDFOZSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC=NC=C4)/O |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=NC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12028870.png)
![((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene](/img/structure/B12028879.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12028880.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12028902.png)


![2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12028915.png)
![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12028918.png)
![3-(4-chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028923.png)




